molecular formula C16H12ClFO3 B15283693 2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate

2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate

Katalognummer: B15283693
Molekulargewicht: 306.71 g/mol
InChI-Schlüssel: UAKOZIIYKNPMIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a methyl group, and a fluorobenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 2-(3-chlorophenyl)-1-methyl-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Chlorophenyl)-2-oxoethyl 4-fluorobenzoate
  • Methyl 3-(3-chlorophenyl)-4-fluorobenzoate
  • 1-(3-Chloro-4-fluorophenyl)piperazine

Uniqueness

2-(3-Chlorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C16H12ClFO3

Molekulargewicht

306.71 g/mol

IUPAC-Name

[1-(3-chlorophenyl)-1-oxopropan-2-yl] 4-fluorobenzoate

InChI

InChI=1S/C16H12ClFO3/c1-10(15(19)12-3-2-4-13(17)9-12)21-16(20)11-5-7-14(18)8-6-11/h2-10H,1H3

InChI-Schlüssel

UAKOZIIYKNPMIY-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)OC(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.